![molecular formula C12H13NO2 B1339003 Methyl 2,3-dimethyl-1H-indole-5-carboxylate CAS No. 21987-27-9](/img/structure/B1339003.png)
Methyl 2,3-dimethyl-1H-indole-5-carboxylate
Overview
Description
“Methyl 2,3-dimethyl-1H-indole-5-carboxylate” is an indolyl carboxylic acid . It is a methyl ester of indole-3-carboxylic acid and plays a role as a metabolite .
Molecular Structure Analysis
The molecular formula of “Methyl 2,3-dimethyl-1H-indole-5-carboxylate” is C12H13NO2 . The InChI code is 1S/C12H13NO2/c1-7-8(2)13-11-5-4-9(6-10(7)11)12(14)15-3/h4-6,13H,1-3H3 .Physical And Chemical Properties Analysis
“Methyl 2,3-dimethyl-1H-indole-5-carboxylate” has a molecular weight of 203.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound’s XLogP3-AA is 2.7 .Scientific Research Applications
Cancer Treatment
Indole derivatives, including Methyl 2,3-dimethyl-1H-indole-5-carboxylate, have shown promise in the treatment of cancer. They are being studied for their ability to target and inhibit the growth of cancer cells, offering potential as chemotherapeutic agents .
Antimicrobial Activity
Research has indicated that indole derivatives possess antimicrobial properties. This compound could be utilized in developing new antibiotics or antiseptic agents to combat microbial infections .
Neurological Disorders
Due to their bioactive nature, indole compounds are being explored for their therapeutic potential in treating various neurological disorders. They may play a role in neuroprotection or the modulation of neurotransmitter systems .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them candidates for the development of anti-inflammatory drugs. They could be used to treat conditions characterized by inflammation, such as arthritis .
Antiviral Agents
Indole compounds have been identified as potential antiviral agents. They could be effective against a range of viruses, providing a new avenue for antiviral drug development .
Treatment of Metabolic Disorders
The role of indole derivatives in metabolic pathways suggests they could be used in treating metabolic disorders. This includes potential applications in managing diabetes or obesity .
Agricultural Chemicals
Indole derivatives are also significant in agriculture. They can be used to synthesize plant hormones or as a base for developing pesticides and herbicides .
Material Science
In material science, indole derivatives like Methyl 2,3-dimethyl-1H-indole-5-carboxylate can be used to create photorefractive materials or as building blocks for complex organic compounds .
Future Directions
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
methyl 2,3-dimethyl-1H-indole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-8(2)13-11-5-4-9(6-10(7)11)12(14)15-3/h4-6,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVUZOSPLNRNFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462987 | |
Record name | Methyl 2,3-dimethyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dimethyl-1H-indole-5-carboxylate | |
CAS RN |
21987-27-9 | |
Record name | 1H-Indole-5-carboxylic acid, 2,3-dimethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21987-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3-dimethyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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